5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique combination of indole, fluorobenzyl, and pyrimidine trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Derivative: Starting with 4-fluorobenzyl chloride and indole, the reaction proceeds via a nucleophilic substitution to form 1-(4-fluorobenzyl)-1H-indole.
Aldol Condensation: The indole derivative is then subjected to aldol condensation with 1,3-dimethylbarbituric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine trione ring, potentially converting it into a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The pyrimidine trione ring may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-1H-indole: Shares the indole and fluorobenzyl moieties but lacks the pyrimidine trione ring.
1,3-dimethylbarbituric acid: Contains the pyrimidine trione structure but lacks the indole and fluorobenzyl groups.
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-24-20(27)18(21(28)25(2)22(24)29)11-15-13-26(19-6-4-3-5-17(15)19)12-14-7-9-16(23)10-8-14/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPBWHKNUNEEAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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